molecular formula C13H20N2 B3167387 1-Benzyl-4-ethylpiperazine CAS No. 91904-12-0

1-Benzyl-4-ethylpiperazine

Cat. No.: B3167387
CAS No.: 91904-12-0
M. Wt: 204.31 g/mol
InChI Key: MGBUFZZSXMCADL-UHFFFAOYSA-N
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Description

1-Benzyl-4-ethylpiperazine is a chemical compound with the molecular formula C13H20N2. It belongs to the piperazine family, which is characterized by a six-membered ring containing two nitrogen atoms at opposite positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-ethylpiperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with benzyl chloride and ethyl bromide under basic conditions. The reaction typically takes place in an organic solvent such as ethanol or acetonitrile, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-ethylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-ethylpiperazine involves its interaction with specific molecular targets and pathways. The compound is known to act on the serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives. It increases the concentration of serotonin and dopamine in the extracellular space by inhibiting their reuptake, leading to enhanced neurotransmission and potential stimulant effects .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-4-ethylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and ethyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

1-benzyl-4-ethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-2-14-8-10-15(11-9-14)12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBUFZZSXMCADL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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